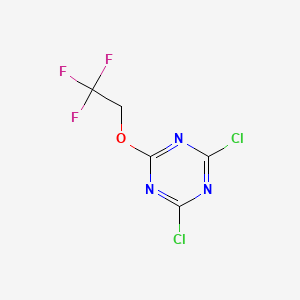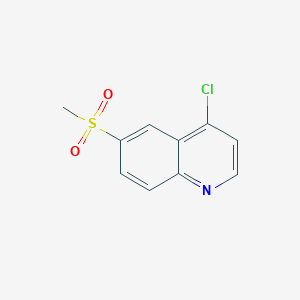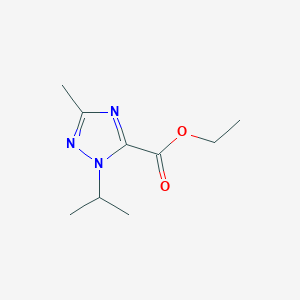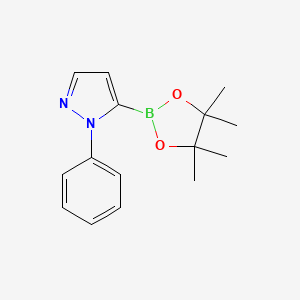
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol
Overview
Description
“2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 394203-58-8. It has a molecular weight of 177.13 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoro-1-(4-pyridinyl)ethanol . The InChI code is 1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H .Physical And Chemical Properties Analysis
The compound has a storage temperature of 4°C . It is solid in physical form .Scientific Research Applications
Metal-Free Direct Cycloaddition Reactions
The compound has been utilized as a precursor in metal-free direct [2+2] cycloaddition reactions of alkynes. This process involves generating an electron-deficient olefin in situ, which reacts with an alkyne to yield substituted cyclobutenes. This methodology highlights a mild and facile protocol that operates at room temperature without the need for irradiation or heating (Alcaide et al., 2015).
Crystal Structure Studies
The crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were determined. These structures are significant for understanding the molecular interactions and hydrogen bonding in such systems (Tabuchi et al., 2015).
Synthesis of Complex Molecules
In the synthesis of complex organic compounds, derivatives of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol have been instrumental. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol and its crystal and molecular structure determination are noteworthy contributions to organic chemistry (Percino et al., 2006).
Enzymatic Resolution Studies
The compound has been used in the study of the kinetic resolution of tertiary alcohols. This research is crucial for understanding the enantioselective synthesis and enzymatic processes in organic chemistry (Nguyen et al., 2010).
Synthesis of Functionalized Crown Ethers
It has been used as a building block for the synthesis of functionalized crown ethers. This research contributes to the development of novel organic compounds with potential applications in various fields (Nawrozkij et al., 2014).
Corrosion Inhibition Research
Cadmium(II) Schiff base complexes, derived from related compounds, have shown potential as corrosion inhibitors on mild steel. This application bridges coordination chemistry and materials science (Das et al., 2017).
Fungicidal Activity Research
Substituted derivatives of the compound have been synthesized and shown fungicidal activity, indicating its potential in pharmacological and agrochemical applications (Kuzenkov et al., 2009).
Fluorescent Compound Synthesis
The compound has been used in the synthesis of fluorescent compounds, which are significant in the development of materials with special optical properties (Sagitova et al., 2023).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCWJQZKAGODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol | |
CAS RN |
394203-58-8 | |
| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)


![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)



![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)





